molecular formula C17H16BrN3O B12118798 1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- CAS No. 1163686-88-1

1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)-

Cat. No.: B12118798
CAS No.: 1163686-88-1
M. Wt: 358.2 g/mol
InChI Key: BPADBHVRSSENMO-UHFFFAOYSA-N
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Description

1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .

Preparation Methods

The synthesis of 1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.

    Industrial Production: Industrial production methods often involve multi-step synthesis processes that include the use of various catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the presence of the electron-rich indole ring.

Scientific Research Applications

1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, indole derivatives are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

    Medicine: In medicine, indole derivatives are explored for their therapeutic potential in treating diseases such as cancer, HIV, and inflammatory disorders.

    Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound interacts with various receptors and enzymes in the body, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The pathways affected by this compound include signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

1163686-88-1

Molecular Formula

C17H16BrN3O

Molecular Weight

358.2 g/mol

IUPAC Name

2-amino-N-(4-bromophenyl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C17H16BrN3O/c18-12-5-7-13(8-6-12)21-17(22)15(19)9-11-10-20-16-4-2-1-3-14(11)16/h1-8,10,15,20H,9,19H2,(H,21,22)

InChI Key

BPADBHVRSSENMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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